

# Historical development and discovery of Aprobarbital

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aprobarbital

Cat. No.: B1667570

[Get Quote](#)

## Aprobarbital: A Historical and Technical Overview

An In-depth Guide on the Development and Discovery of a Mid-Twentieth Century Barbiturate

## Introduction

**Aprobarbital**, chemically known as 5-allyl-5-isopropylbarbituric acid, is a barbiturate derivative first synthesized in the 1920s by Ernst Preiswerk.<sup>[1]</sup> As a member of the barbiturate class of drugs, it exhibits sedative, hypnotic, and anticonvulsant properties.<sup>[1]</sup> Primarily indicated for the treatment of insomnia, **Aprobarbital**, also known by trade names such as Alurate, was a notable therapeutic agent in the mid-20th century, a period marked by the widespread clinical use of barbiturates as the primary treatment for anxiety and sleep disorders.<sup>[1][2]</sup> However, like many barbiturates, its use declined with the advent of newer, safer medications with a wider therapeutic index, and it is now rarely prescribed.<sup>[2]</sup> This technical guide provides a comprehensive overview of the historical development, synthesis, and early pharmacological evaluation of **Aprobarbital**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Context

The development of **Aprobarbital** occurred during a "golden age" of barbiturate synthesis, which began with the introduction of barbital in 1903.<sup>[2][3]</sup> In the following decades,

pharmaceutical companies and chemists synthesized thousands of barbituric acid derivatives, with about 50 of them seeing clinical use.<sup>[2]</sup> The primary goal of this extensive research was to create compounds with varying onsets and durations of action to suit different clinical needs, from short-acting hypnotics to long-acting anticonvulsants.<sup>[2][4]</sup>

Ernst Preiswerk's synthesis of **Aprobarbital** in the 1920s was part of this broader effort to explore the therapeutic potential of 5,5-disubstituted barbituric acids.<sup>[1]</sup> The introduction of an allyl group at the C-5 position was a common strategy in the synthesis of new barbiturates, as it was believed to influence the hypnotic potency and duration of action.<sup>[5]</sup>

## Synthesis

While the precise, step-by-step historical synthesis protocol used by Ernst Preiswerk is not readily available in contemporary literature, the general method for synthesizing 5,5-disubstituted barbituric acids is well-established and would have been the basis for the production of **Aprobarbital**. This typically involves a condensation reaction between a disubstituted malonic ester and urea.

## General Synthesis Pathway for 5,5-Disubstituted Barbituric Acids

The synthesis of a 5,5-disubstituted barbituric acid, such as **Aprobarbital**, would follow a two-step process: first, the synthesis of the appropriately substituted malonic ester, and second, the condensation of this ester with urea.

### Step 1: Synthesis of Diethyl Allylisopropylmalonate


The initial step involves the sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base, such as sodium ethoxide, to yield diethyl isopropylmalonate. This intermediate is then subsequently alkylated with an allyl halide (e.g., allyl bromide) under similar basic conditions to produce diethyl allylisopropylmalonate.

### Step 2: Condensation with Urea

The resulting diethyl allylisopropylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide. This reaction forms the pyrimidine ring structure

characteristic of barbiturates, yielding 5-allyl-5-isopropylbarbituric acid (**Aprobarbital**).

Below is a DOT script representation of the general synthesis workflow.



[Click to download full resolution via product page](#)

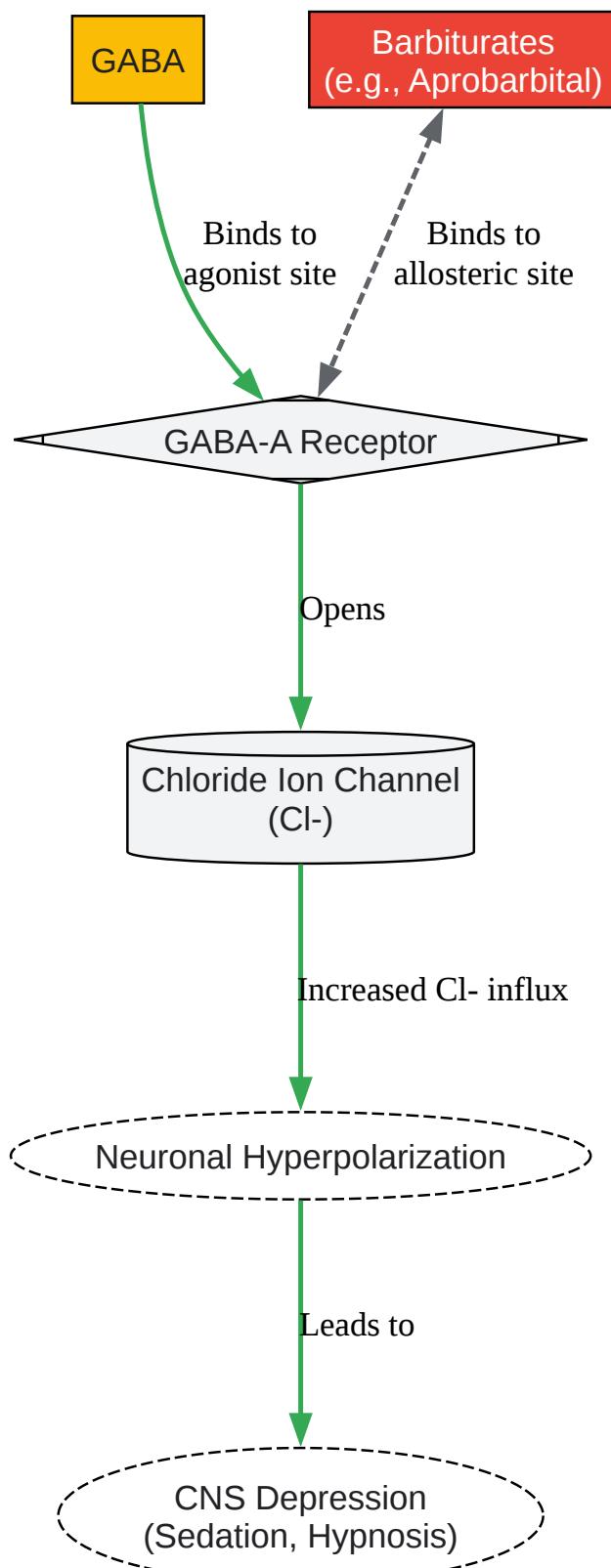
### General Synthesis Workflow for **Aprobarbital**.

## Early Pharmacological Evaluation

In the 1920s and 1930s, the pharmacological evaluation of new drug candidates relied heavily on animal models to assess their therapeutic effects and toxicity. The primary properties investigated for a new barbiturate like **Aprobarbital** would have been its hypnotic, sedative, and anticonvulsant activities.

## Experimental Protocols for Pharmacological Assessment

While specific protocols for **Aprobarbital** are not detailed in readily available historical records, the methodologies of the era for evaluating barbiturates were generally consistent.


- **Hypnotic and Sedative Effects:** The hypnotic and sedative properties were typically assessed in various animal species, including mice, rats, rabbits, and dogs. A common method involved administering the test compound and observing the animals for signs of sedation, loss of righting reflex (a measure of hypnotic effect), and duration of sleep. The dose required to induce sleep in a certain percentage of animals (e.g., the hypnotic dose 50 or HD50) would be determined.
- **Anticonvulsant Activity:** The anticonvulsant properties were often evaluated using chemically or electrically induced seizure models. For instance, the ability of the drug to protect against seizures induced by convulsant agents like pentylenetetrazol (Metrazol) or strychnine would be assessed. Another common model was the maximal electroshock seizure (MES) test, where an electrical stimulus was applied to induce seizures. The dose of the drug that protected a certain percentage of animals from seizures (e.g., the protective dose 50 or PD50) would be calculated.

## Mechanism of Action: Early Theories

The precise molecular mechanism of action of barbiturates was not understood in the 1920s. The prevailing theory at the time was that these compounds acted as general central nervous system (CNS) depressants. It was observed that they could suppress neuronal activity, leading to sedation, sleep, and, at higher doses, anesthesia and respiratory depression.

It wasn't until much later that the specific interaction of barbiturates with the  $\gamma$ -aminobutyric acid (GABA) system was elucidated. We now know that barbiturates enhance the action of GABA at the GABA-A receptor, a ligand-gated ion channel.<sup>[4][6]</sup> By binding to a distinct allosteric site on the receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission.<sup>[4][6]</sup> At higher concentrations, barbiturates can also directly activate the GABA-A receptor.<sup>[6]</sup>

The following diagram illustrates the modern understanding of the GABA-A receptor signaling pathway and the site of action of barbiturates.



[Click to download full resolution via product page](#)

GABA-A Receptor Signaling Pathway and Barbiturate Action.

## Quantitative Data from Early Clinical Use

Detailed quantitative data from the initial clinical trials of **Aprobarbital** in the 1920s and 1930s are scarce in modern databases. However, general information regarding the therapeutic use and side effect profile of intermediate-acting barbiturates from that era can provide context.

| Parameter              | Description                                                                                                                                                                                                                                                                                                                       |
|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Therapeutic Indication | Insomnia[1]                                                                                                                                                                                                                                                                                                                       |
| Typical Adult Dose     | While specific historical dosage is unavailable, the therapeutic dose for intermediate-acting barbiturates for hypnosis was generally in the range of 100-200 mg.                                                                                                                                                                 |
| Onset of Action        | As an intermediate-acting barbiturate, the onset of hypnotic effects would typically be within 30-60 minutes.                                                                                                                                                                                                                     |
| Duration of Action     | The duration of action for intermediate-acting barbiturates is generally 6-8 hours.                                                                                                                                                                                                                                               |
| Side Effects           | Common side effects of barbiturates include drowsiness, lethargy, headache, and skin rash. More severe, dose-dependent side effects include respiratory depression, confusion, and ataxia. Long-term use is associated with a high risk of tolerance, physical dependence, and a severe withdrawal syndrome upon discontinuation. |

## Conclusion

**Aprobarbital** represents a significant chapter in the history of pharmacotherapy for sleep disorders. Its development in the 1920s reflects the intensive efforts of that era to synthesize and characterize novel barbiturate compounds with specific therapeutic profiles. While its clinical use has been largely superseded by safer alternatives, the study of **Aprobarbital** and other historical barbiturates provides valuable insights into the evolution of drug discovery and the scientific understanding of sleep and central nervous system pharmacology. For

researchers and professionals in drug development, the story of **Aprobarbital** underscores the ongoing quest for therapeutics with improved efficacy and safety profiles.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. britannica.com [britannica.com]
- 4. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UNODC - Bulletin on Narcotics - 1957 Issue 1 - 003 [unodc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Historical development and discovery of Aprobarbital]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667570#historical-development-and-discovery-of-aprobarbital>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)